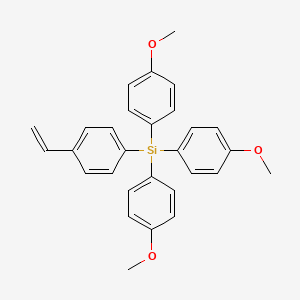
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is an organosilicon compound with the molecular formula C29H28O3Si. This compound is characterized by the presence of a silicon atom bonded to three 4-methoxyphenyl groups and one 4-ethenylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)tris(4-methoxyphenyl)silane typically involves the reaction of 4-ethenylphenylsilane with 4-methoxyphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of silanes with reduced functional groups.
Substitution: Formation of substituted silanes with different functional groups.
科学的研究の応用
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of other organosilicon compounds.
Biology: In the development of silicon-based biomaterials.
Medicine: Potential use in drug delivery systems due to its unique chemical properties.
Industry: Used in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism of action of (4-Ethenylphenyl)tris(4-methoxyphenyl)silane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The compound can also participate in hydrosilylation reactions, where it adds across double bonds in unsaturated substrates.
類似化合物との比較
Similar Compounds
Tris(4-methoxyphenyl)silane: Similar structure but lacks the ethenyl group.
(4-Ethenylphenyl)trimethoxysilane: Similar structure but with three methoxy groups instead of three 4-methoxyphenyl groups.
Uniqueness
(4-Ethenylphenyl)tris(4-methoxyphenyl)silane is unique due to the presence of both ethenyl and methoxyphenyl groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various synthetic applications.
特性
CAS番号 |
111545-92-7 |
|---|---|
分子式 |
C29H28O3Si |
分子量 |
452.6 g/mol |
IUPAC名 |
(4-ethenylphenyl)-tris(4-methoxyphenyl)silane |
InChI |
InChI=1S/C29H28O3Si/c1-5-22-6-14-26(15-7-22)33(27-16-8-23(30-2)9-17-27,28-18-10-24(31-3)11-19-28)29-20-12-25(32-4)13-21-29/h5-21H,1H2,2-4H3 |
InChIキー |
YKKVPEZUKYWVQB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C=C)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
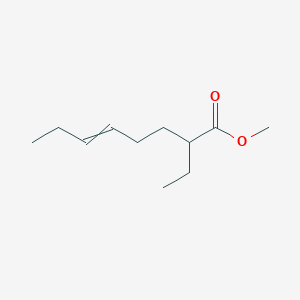
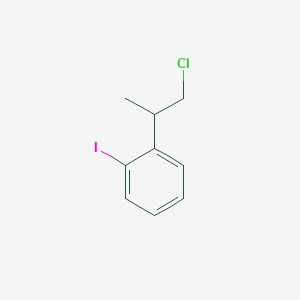
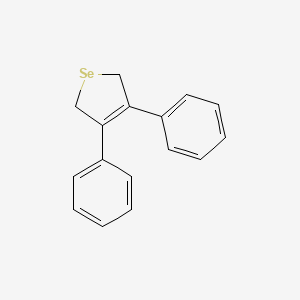
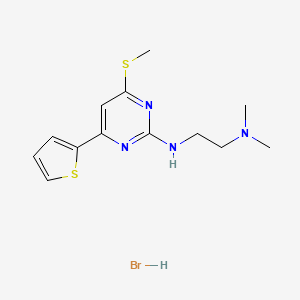
![3-[Amino(methyl-thio)methylene]pentane-2,4-dione](/img/structure/B14309198.png)
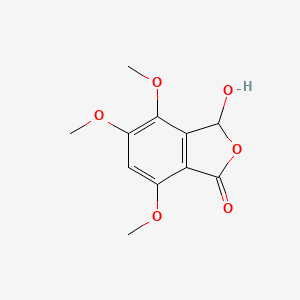



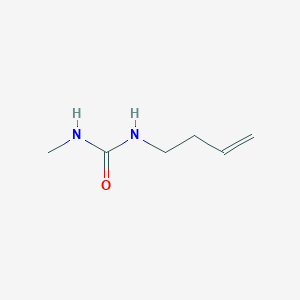
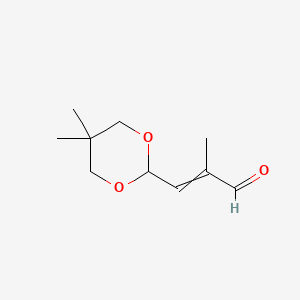
![N-(2-{[2-(4-Amino-3-propylphenyl)ethyl]amino}ethyl)ethanesulfonamide](/img/structure/B14309232.png)
![2-[2-(4-Hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14309255.png)
